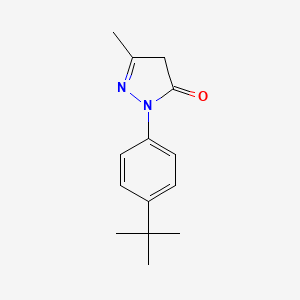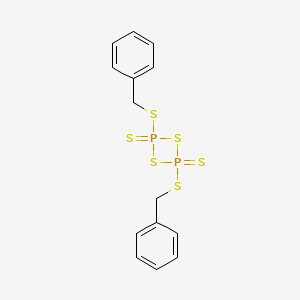
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester is a chemical compound with the molecular formula C13H19NSeSi and a molecular weight of 296.346 g/mol . This compound is part of the selenocyanate family, which is known for its diverse applications in various fields of science and industry.
Métodos De Preparación
The synthesis of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester typically involves the reaction of selenocyanic acid with 1-(dimethylphenylsilyl)butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different seleno-organic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other seleno-organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester involves its interaction with molecular targets such as enzymes and cellular components. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can modulate biological pathways. These interactions can result in various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester can be compared with other selenocyanate compounds such as:
- Selenocyanic acid, 1-(trimethylsilyl)butyl ester
- Selenocyanic acid, 1-(dimethylphenylsilyl)propyl ester
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
100604-91-9 |
|---|---|
Fórmula molecular |
C13H19NSeSi |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-[dimethyl(phenyl)silyl]butyl selenocyanate |
InChI |
InChI=1S/C13H19NSeSi/c1-4-8-13(15-11-14)16(2,3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8H2,1-3H3 |
Clave InChI |
SPNYVARXLSBSRJ-UHFFFAOYSA-N |
SMILES |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
SMILES canónico |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





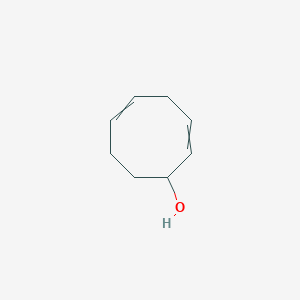

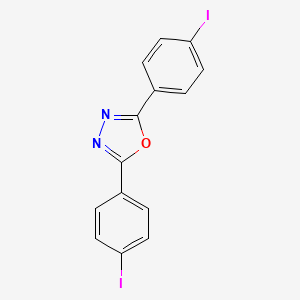
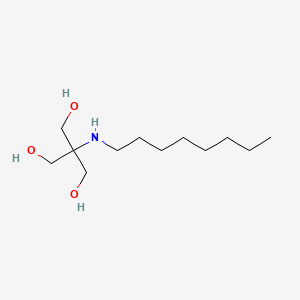

![Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- (9CI)](/img/structure/B3044902.png)

